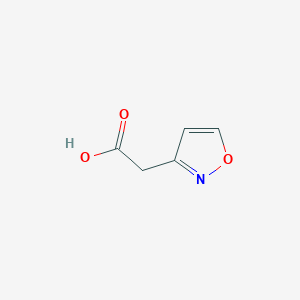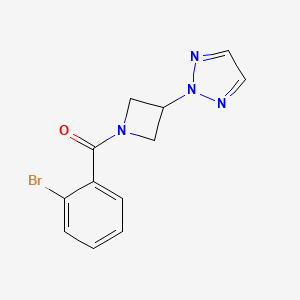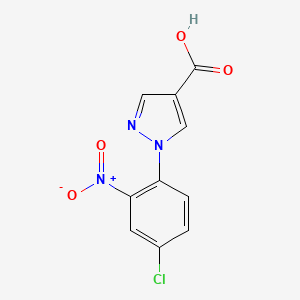![molecular formula C5H3Cl2FN2 B2771445 3-Chloro-6-[chloro(fluoro)methyl]pyridazine CAS No. 2375261-24-6](/img/structure/B2771445.png)
3-Chloro-6-[chloro(fluoro)methyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-6-[chloro(fluoro)methyl]pyridazine” is a chemical compound with the CAS Number: 2375261-24-6 . It has a molecular weight of 181 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H3Cl2FN2 . The average mass is 180.995 Da and the monoisotopic mass is 179.965729 Da .Scientific Research Applications
Synthesis and Structural Characterization
- Pyridazine derivatives, including those similar to 3-Chloro-6-[chloro(fluoro)methyl]pyridazine, have been synthesized and characterized using various techniques such as NMR, IR, mass spectrometry, and X-ray diffraction. These compounds have shown considerable biological properties, including anti-tumor and anti-inflammatory activities, and have been explored for their potential applications in medicinal chemistry and agriculture. Theoretical studies, including density functional theory (DFT) calculations, have been conducted to understand their electronic structures and reactivity profiles (Sallam et al., 2021).
Biological and Pharmacological Activities
- Certain pyridazine derivatives have demonstrated good anticonvulsive properties and similarities to blood pressure-lowering drugs in their pharmacological effects. These compounds have been explored for their potential as novel therapeutic agents due to their significant biological activities (Druey et al., 1954).
Agrochemical Applications
- In the agriculture sector, pyridazine and its derivatives are utilized as molluscicidal, anti-feedant, insecticidal, herbicidal, plant growth regulators, and for other agrochemical purposes. These applications highlight the versatility of pyridazine derivatives in contributing to crop protection and enhancement (Sallam et al., 2022).
Material Science and Corrosion Inhibition
- Pyridazine derivatives have been studied for their potential in material science, particularly in the context of corrosion inhibition for metals. These compounds offer protective capabilities for mild steel against corrosion in acidic environments, showcasing their utility in extending the lifespan of metal structures and components (Olasunkanmi et al., 2018).
Mechanism of Action
Pharmacokinetics
Given its molecular weight of 181 , it is likely to have good bioavailability according to Lipinski’s rule of five.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-[chloro(fluoro)methyl]pyridazine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature of 4°C to maintain its stability .
Properties
IUPAC Name |
3-chloro-6-[chloro(fluoro)methyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBZPRYAVONMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)

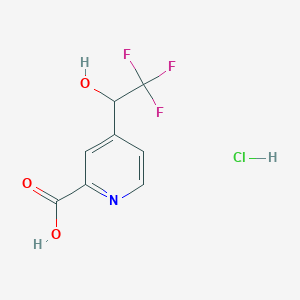

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/no-structure.png)
![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)
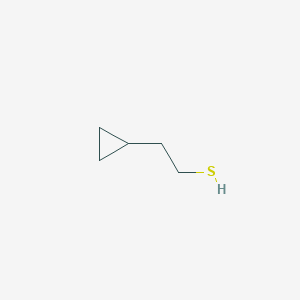

![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)
